REACTION_CXSMILES
|
O.O.O.O.[N+:5]([O-:8])([O-:7])=[O:6].[Ca+2:9].[N+:10]([O-:13])([O-:12])=[O:11]>O>[N+:5]([O-:8])([O-:7])=[O:6].[Ca+2:9].[N+:10]([O-:13])([O-:12])=[O:11] |f:0.1.2.3.4.5.6,8.9.10|
|
Name
|
calcium nitrate tetrahydrate
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |